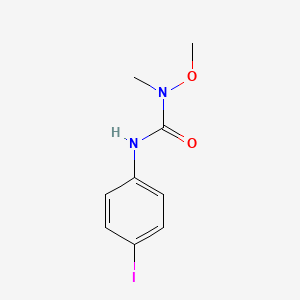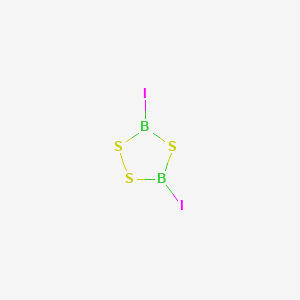
1,6-Dimethylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-1H-pyrimidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dicarbonyl compounds with urea or thiourea in the presence of an acid catalyst can yield 1,6-dimethyl-1H-pyrimidin-2-one. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 1,6-dimethyl-1H-pyrimidin-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or solid acids supported on silica can be used to enhance the reaction efficiency. Solvent-free conditions or the use of environmentally friendly solvents are often preferred to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,6-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrimidin-2-one: Similar in structure but with different substitution patterns.
1,6-Dimethyl-1H-pyrimidin-4-one: Another isomer with a different position of the carbonyl group.
2,4-Dimethyl-1H-pyrimidin-6-one: A compound with methyl groups at different positions on the pyrimidine ring.
Uniqueness
1,6-Dimethyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
15231-74-0 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-6(9)8(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
DDXRJHKOXRKZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NC(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
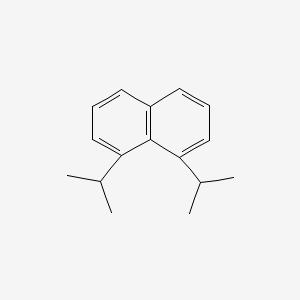

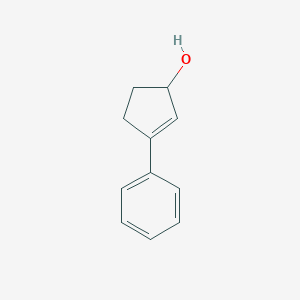
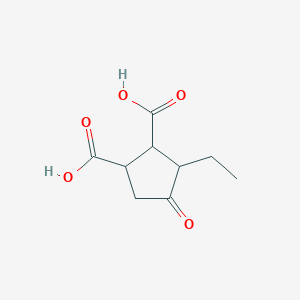
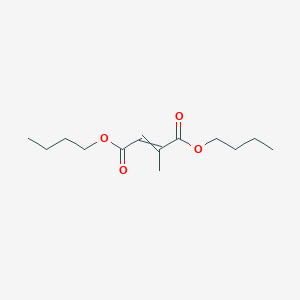

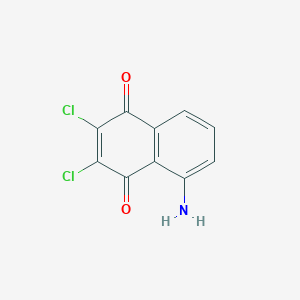
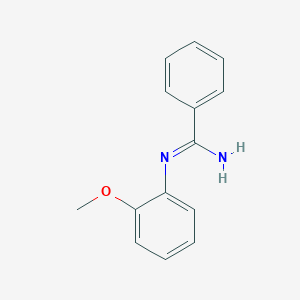
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
